molecular formula C17H23N3O5S B5660935 (1R*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

(1R*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

Cat. No. B5660935
M. Wt: 381.4 g/mol
InChI Key: DORYASPZPUUJEX-GXTWGEPZSA-N
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Description

Diazabicyclo[3.2.2]nonane derivatives are a class of compounds with interesting structural and functional properties, often studied for their potential in various chemical and pharmacological applications. Similarly, compounds containing the 1,3-benzodioxol-5-ylcarbonyl moiety are explored for their unique chemical behaviors and applications in drug development and other areas.

Synthesis Analysis

The synthesis of diazabicyclo[3.2.2]nonane derivatives often involves complex reactions, with specific conditions tailored to introduce various functional groups into the bicyclic structure. For example, derivatives have been synthesized through reactions involving amino acids as starting materials, indicating a versatile approach to modifying the core structure (Fernández et al., 1992).

Molecular Structure Analysis

Structural and conformational studies of these compounds reveal significant insights into their molecular geometry. X-ray diffraction and NMR spectroscopy are commonly used to elucidate their crystal and molecular structures, providing information on the conformational preferences and stability of these molecules (Fernández et al., 1992).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo[3.2.2]nonane derivatives varies significantly with the nature of substituents attached to the core structure. These compounds participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, influenced by the presence of functional groups like sulfonamides and carboxamides. Their interaction with reagents and catalysts can lead to the formation of complex structures with potential biological activity (Gevondian et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are closely related to their molecular configurations. Studies have shown that slight modifications in the molecular structure can significantly affect these properties, which is crucial for their potential application in material science and pharmaceuticals (Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological systems, are determined by the molecular structure and the nature of functional groups. Diazabicyclo[3.2.2]nonane derivatives exhibit a range of biological activities, which can be modulated through structural modifications. These activities are often explored in the context of developing new therapeutic agents, highlighting the importance of understanding their chemical behavior (Murineddu et al., 2020).

properties

IUPAC Name

(1R,5R)-6-(1,3-benzodioxole-5-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-18(2)26(22,23)19-8-12-3-5-14(10-19)20(9-12)17(21)13-4-6-15-16(7-13)25-11-24-15/h4,6-7,12,14H,3,5,8-11H2,1-2H3/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORYASPZPUUJEX-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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